1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. Its structure includes a 3-chloro-4-fluorophenyl group at position 1, a phenyl group at position 3, and a fluorine atom at position 6. This compound belongs to the pyrazolo[4,3-c]quinoline class, which is pharmacologically significant due to its modular scaffold that allows for diverse substitutions, enabling optimization of bioactivity and pharmacokinetics . Pyrazoloquinolines are known for their roles as gamma-secretase inhibitors, benzodiazepine receptor ligands, and anticancer agents , positioning this compound as a candidate for therapeutic development.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF2N3/c23-18-11-15(7-8-19(18)25)28-22-16-10-14(24)6-9-20(16)26-12-17(22)21(27-28)13-4-2-1-3-5-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMFKEDZZGEXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoline derivatives have been known to target a variety of proteins and enzymes, including polymerized tubulins, DNA gyrase, and type IV topoisomerase. These targets play crucial roles in cell division and DNA replication, making them important targets for anticancer and antimicrobial drugs.
Mode of Action
Similar quinoline derivatives have been shown to interrupt the g2 phase of the cell cycle by binding to polymerized tubulins (α and β), stabilizing the microtubules. This stabilization leads to the interruption of cell mitosis and, consequently, to cell death by apoptosis.
Biochemical Pathways
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase. This action ultimately leads to rapid bacterial death.
Pharmacokinetics
Similar compounds, such as the 4-aminoquinolines, are known to be completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces.
Biological Activity
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a novel compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the pyrazoloquinoline family, characterized by a fused pyrazole and quinoline structure. The presence of halogen substituents (chlorine and fluorine) on the phenyl rings is believed to enhance its biological activity by modulating its interaction with biological targets.
Anti-inflammatory Activity
A significant body of research has focused on the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. For instance, studies have shown that derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Table 1: Inhibitory Effects of Pyrazolo[4,3-c]quinoline Derivatives on NO Production
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 2a | 0.39 | 9 |
| 2b | 0.55 | 15 |
| 2c | 0.70 | 12 |
The compound's structure significantly influences its activity; for example, ortho-substituted derivatives often exhibit reduced activity compared to para-substituted ones.
Anticancer Activity
Research has also indicated potential anticancer properties. In vitro studies demonstrated that certain pyrazolo[4,3-c]quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that compounds with specific substitutions showed IC50 values in the low micromolar range against breast cancer cells.
Table 2: Cytotoxicity of Selected Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2d | MCF-7 (Breast) | 5.5 |
| 2e | HeLa (Cervical) | 6.0 |
| 2f | A549 (Lung) | 7.2 |
The biological activities of these compounds are often attributed to their ability to interact with key enzymes and receptors involved in inflammatory and proliferative pathways. The inhibition of iNOS and COX-2 is crucial for their anti-inflammatory effects, while anticancer activities may involve apoptosis induction and cell cycle arrest mechanisms.
Case Studies
- Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of various pyrazolo[4,3-c]quinoline derivatives in a murine model of acute inflammation. Compounds demonstrated significant reductions in edema and inflammatory cytokine levels compared to controls.
- Anticancer Efficacy : Another study investigated the effects of a selected derivative on tumor growth in vivo using xenograft models. Results indicated a marked reduction in tumor size and weight, correlating with increased apoptosis markers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs and their properties are summarized below:
Notes:
- Halogenation Effects : The target compound’s 3-chloro-4-fluorophenyl group may enhance metabolic stability and receptor binding compared to simpler phenyl or methyl substituents .
- logP Trends : High logP values (~6.1–6.16) suggest strong lipophilicity, favoring blood-brain barrier penetration, but may limit aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
